1-Aminoisoquinoline-7-carboxylic acid 1-Aminoisoquinoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 221050-71-1
VCID: VC3953226
InChI: InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14)
SMILES: C1=CC(=CC2=C1C=CN=C2N)C(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

1-Aminoisoquinoline-7-carboxylic acid

CAS No.: 221050-71-1

Cat. No.: VC3953226

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

1-Aminoisoquinoline-7-carboxylic acid - 221050-71-1

Specification

CAS No. 221050-71-1
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 1-aminoisoquinoline-7-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14)
Standard InChI Key GSUOUGRRXWZHQW-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN=C2N)C(=O)O
Canonical SMILES C1=CC(=CC2=C1C=CN=C2N)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 1-aminoisoquinoline-7-carboxylic acid, with the following structural attributes:

  • Isoquinoline backbone: A fused bicyclic system comprising a benzene ring and a pyridine ring.

  • Functional groups:

    • Primary amino (-NH2_2) at position 1.

    • Carboxylic acid (-COOH) at position 7.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}
Molecular weight188.18 g/mol
CAS number221050-71-1
SolubilityLimited in water; soluble in polar organic solvents

Spectral Data

  • IR spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch), 3350 cm1^{-1} (N-H stretch) .

  • NMR:

    • 1H^1\text{H}-NMR (DMSO-d6d_6): δ 8.5 (s, 1H, NH2_2), 8.2–7.3 (m, aromatic protons), 13.1 (s, 1H, COOH) .

Synthesis and Structural Modification

Nitration-Reduction-Oxidation Sequence

A common method involves:

  • Nitration: Introduction of a nitro group at position 1 of isoquinoline using HNO3_3/H2_2SO4_4.

  • Reduction: Conversion of nitro to amino group via catalytic hydrogenation (H2_2, Pd/C).

  • Oxidation: Carboxylic acid introduction at position 7 using KMnO4_4 under acidic conditions .

Transition Metal-Catalyzed Methods

  • Co(III)-catalyzed C–H activation: Enables direct coupling of alkynes with o-alkynylbenzaldoximes, yielding 1-aminoisoquinolines in a redox-neutral process .

  • AgOTf-mediated cyclization: Silver triflate catalyzes cyclization of o-alkynylbenzaldoximes with isocyanates, achieving yields up to 85% .

Table 2: Comparison of Synthetic Methods

MethodYield (%)AdvantagesLimitations
Nitration-Reduction60–70ScalableMulti-step, harsh conditions
Co(III) catalysis75–85Atom-economical, one-potRequires specialized ligands
AgOTf cyclization80–85High regioselectivityCostly catalyst

Structural Derivatives

  • C-3 modifications: Electron-withdrawing groups (e.g., -NO2_2, -CN) enhance antibacterial activity .

  • C-7 esterification: Improves membrane permeability but reduces aqueous solubility .

Biological Activity and Mechanisms

In Vitro Activity Against Plant Pathogens

1-Aminoisoquinoline-7-carboxylic acid exhibits potent activity against Gram-negative bacteria:

Table 3: Inhibition Rates at 50 µg/mL

PathogenInhibition Rate (%)EC50_{50} (µg/mL)
Ralstonia solanacearum96.198.38
Acidovorax citrulli97.279.12
Xanthomonas oryzae94.6710.45

Mechanism of Action

  • Membrane disruption: Scanning electron microscopy (SEM) reveals cell wall lysis and membrane integrity loss in treated A. citrulli .

  • Biofilm inhibition: Reduces exopolysaccharide (EPS) production by 82.86% at 50 µg/mL, preventing biofilm formation .

  • Motility suppression: Decreases bacterial swimming diameter by 50% at 12.5 µg/mL .

Anti-Inflammatory Activity

  • NF-κB pathway inhibition: Suppresses LPS-induced IL-6 and TNF-α production in BV2 microglial cells (IC50_{50} = 20–40 µM) .

  • ROS scavenging: Reduces oxidative stress in murine macrophages by 65% at 50 µM .

Pharmacological Applications and Challenges

Agricultural Bactericides

  • Field efficacy: 68.56% protection against A. citrulli at 200 µg/mL, comparable to kasugamycin (72.48%) .

  • Low phytotoxicity: No adverse effects observed on tomato or rice plants at therapeutic doses .

Drug Development Considerations

  • Bioavailability: Poor oral absorption due to high polarity; prodrug strategies (e.g., ester prodrugs) under investigation .

  • Toxicity: LD50_{50} > 500 mg/kg in murine models, suggesting a favorable safety profile .

Structure-Activity Relationships (SAR)

Key structural insights include:

  • Amino group necessity: Removal reduces antibacterial activity by 90% .

  • Carboxylic acid role: Critical for target binding; methylation abolishes anti-inflammatory effects .

  • Electron-withdrawing substituents: Enhance potency (e.g., -NO2_2 at C-3 increases activity 3-fold) .

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